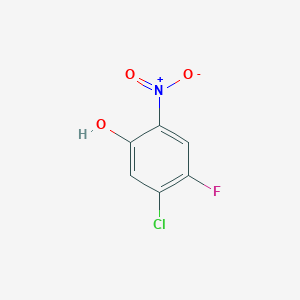

5-Chloro-4-fluoro-2-nitrophenol

説明

Current Trends in Research on Substituted Nitrophenols

Research into substituted nitrophenols is a burgeoning area of study. A significant trend is the exploration of their role as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com The unique electronic environment created by the combination of halogen and nitro substituents on the phenol (B47542) ring makes these compounds valuable building blocks.

Current investigations are also focused on understanding the mechanisms of action of these compounds, including how the nitro group can be bioreduced to form reactive intermediates that interact with cellular components. There is a growing interest in the development of nitrophenol-based prodrugs, which can be activated under specific physiological conditions, such as the hypoxic environment of tumors. mdpi.com Furthermore, advanced spectroscopic techniques are being employed to probe the electronic and vibrational structures of nitrophenols, providing insights into their photochemical properties and environmental implications. mdpi.com

Strategic Importance of 5-Chloro-4-fluoro-2-nitrophenol in Chemical Science

This compound (CFNP), with the chemical formula C₆H₃ClFNO₃, holds a position of strategic importance in contemporary organic chemistry. chemicalbook.com Its unique substitution pattern, featuring both a chlorine and a fluorine atom in addition to the nitro group, imparts a distinct reactivity profile. This makes it a highly versatile intermediate for the synthesis of a wide array of organic compounds.

The presence of multiple reactive sites on the aromatic ring allows for a variety of chemical transformations. Key reactions include:

Nucleophilic Aromatic Substitution: The chloro and fluoro groups can be selectively replaced by various nucleophiles, enabling the construction of new carbon-heteroatom bonds.

Reduction: The nitro group can be readily reduced to an amino group, providing a pathway to synthesize substituted anilines, which are themselves important synthetic precursors.

Oxidation: The phenolic hydroxyl group can be oxidized to generate quinone-type structures.

This synthetic versatility makes this compound a crucial component in the development of novel pharmaceuticals, agrochemicals, dyes, and pigments. chemimpex.com

Delimitation of the Research Scope for Academic Inquiry

This article will focus exclusively on the chemical compound this compound. The scope of this inquiry is strictly limited to its chemical properties, synthesis, and structural analysis. The discussion will not extend to dosage, administration, or safety and adverse effect profiles. The primary objective is to provide a detailed and scientifically accurate overview of this compound within the defined chemical science framework.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₃ | chemicalbook.com |

| Molecular Weight | 191.54 g/mol | chemicalbook.comnih.gov |

| CAS Number | 65001-79-8 | sigmaaldrich.com |

| Appearance | Light orange powder | guidechem.com |

| Melting Point | 105-108 °C | guidechem.com |

Structure

2D Structure

特性

IUPAC Name |

5-chloro-4-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVVAVSPGWOFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626303 | |

| Record name | 5-Chloro-4-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65001-79-8 | |

| Record name | Phenol, 5-chloro-4-fluoro-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65001-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-fluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 4 Fluoro 2 Nitrophenol

Precision Synthesis Routes to 5-Chloro-4-fluoro-2-nitrophenol

The synthesis of this compound requires precise control to achieve the desired substitution pattern on the aromatic ring. Several strategies have been developed to this end, primarily revolving around regioselective reactions on appropriately substituted precursors.

Regioselective Nitration Protocols for Phenolic Substrates

A primary method for synthesizing this compound involves the direct nitration of a halogenated phenolic precursor. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents on the phenol (B47542) ring.

One documented approach starts with 4-fluoro-2-chlorophenol. The nitration of this precursor can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. guidechem.com A detailed procedure involves dissolving 4-fluoro-2-chlorophenol in a solvent like DCE (1,2-dichloroethane) and cooling the mixture in an ice bath. Sodium hydroxide (B78521) solution is added, followed by the slow addition of a nitrating agent. The reaction is carefully monitored and, upon completion, the product is isolated through a workup procedure that includes washing with aqueous solutions and removal of the solvent. guidechem.com This method has been reported to yield the desired 2-nitro isomer with high purity. guidechem.com

Historical synthetic methods also describe the nitration of 3-chloro-4-fluorophenol (B1581553) using a 15% nitric acid solution in acetic acid at a controlled temperature of 0°C. This highlights the importance of carefully managing reaction conditions to favor the formation of the desired isomer.

Nucleophilic Aromatic Substitution Mechanisms in Halo-nitro Compounds

An alternative synthetic strategy relies on nucleophilic aromatic substitution (SNAr) reactions. In this approach, a starting material with multiple halogen substituents is treated with a nucleophile to replace one of the halogens. The presence of a strongly electron-withdrawing group, such as a nitro group, is crucial as it activates the aromatic ring towards nucleophilic attack. scribd.comlibretexts.orgpressbooks.pub

A plausible route to this compound involves the reaction of 2,4-dichloro-1-nitrobenzene with a source of hydroxide ions. The nitro group in the ortho and para positions to the chlorine atoms activates them for substitution. Under controlled conditions, it is possible to selectively replace the chlorine atom at the 4-position with a hydroxyl group to yield the target molecule. The reaction of 2,4-dichloronitrobenzene (B57281) with alkali metal hydroxides in the presence of an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) at temperatures between 30°C and 120°C has been shown to selectively produce 5-chloro-2-nitrophenol. google.com A similar principle could be applied to a difluoro- or chlorofluoro-nitrobenzene precursor.

The mechanism of SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate and facilitates the subsequent elimination of the leaving group (a halide ion). libretexts.orgpressbooks.pub The rate of these reactions is typically second-order, being first-order in both the aromatic substrate and the nucleophile. scribd.com

Multi-Component Reaction Approaches for Phenolic Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, offer an efficient alternative for constructing complex molecules. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of MCRs can be applied to the synthesis of related phenolic structures. nih.govmdpi.com For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a pseudo four-component reaction that combines an aldehyde, a β-keto ester (2 equivalents), and ammonia (B1221849) to build a dihydropyridine ring. mdpi.com Conceptually, a multi-component strategy could be envisioned where simpler building blocks are assembled to create the substituted phenolic ring of this compound in a convergent manner.

Reactive Functional Group Manipulations of this compound

The functional groups present in this compound—the nitro group, the phenolic hydroxyl group, and the halogen substituents—provide multiple sites for further chemical transformations.

Reductive Processes for the Nitro Moiety and Aminophenol Formation

The nitro group of this compound can be readily reduced to an amino group, yielding 2-amino-5-chloro-4-fluorophenol (B581401). This transformation is a key step in the synthesis of various biologically active compounds. google.comgoogle.com

Common methods for this reduction include:

Catalytic Hydrogenation: This involves reacting the nitrophenol with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). prepchem.com The reaction is typically carried out in a solvent like ethanol.

Chemical Reduction: A variety of chemical reducing agents can also be employed. Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a classic method for the reduction of aromatic nitro compounds. guidechem.com Another approach involves using sodium hydrosulfite. google.com

The resulting 2-amino-5-chloro-4-fluorophenol is a valuable intermediate for the synthesis of pharmaceuticals and pesticides. google.comgoogle.com For example, it can be further reacted with haloacetic acid esters to produce 5-amino-2-chloro-4-fluorophenoxyacetic acid esters. google.com

Oxidative Transformations of the Aromatic System

The aromatic system of this compound can undergo oxidative transformations, although this is a less common reaction pathway compared to the reduction of the nitro group. Strong oxidizing agents can potentially lead to the degradation of the aromatic ring or the formation of quinone-type structures. For instance, the phenolic hydroxyl group can be oxidized to form quinone derivatives.

The degradation of chloronitrophenols in the environment often involves oxidative processes. Studies on the degradation of the related compound 2-chloro-4-nitrophenol (B164951) have shown that it can be broken down through photo-Fenton processes, which involve the generation of highly reactive hydroxyl radicals. researchgate.net These radicals can attack the aromatic ring, leading to its cleavage and the formation of smaller organic molecules. eeer.org The degradation pathway can involve hydroxylation, dechlorination, and denitrification, ultimately leading to mineralization. eeer.org

Strategic Halogen Substitution Reactions

The presence of both chlorine and fluorine atoms on the aromatic ring of this compound allows for selective nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group, positioned ortho to the hydroxyl group, activates the halogen substituents towards displacement by nucleophiles. Research has shown that the chlorine atom at the C-5 position is preferentially substituted over the fluorine atom at C-4. This regioselectivity is crucial for the controlled synthesis of specifically substituted derivatives.

A significant application of this reactivity is in the synthesis of piperazine-containing compounds, which are prevalent scaffolds in many biologically active molecules. In a key synthetic approach, this compound is reacted with various N-arylpiperazines. nih.gov The reaction typically involves refluxing the nitrophenol with an excess of the desired piperazine (B1678402) derivative in a suitable solvent. nih.govmdpi.com The choice of solvent, such as toluene (B28343) or chlorobenzene, can be adapted based on the solubility of the specific N-arylpiperazine used, which in turn influences reaction times and yields. nih.gov For instance, using toluene as a solvent with various substituted phenylpiperazines can yield the desired 4-fluoro-2-nitro-5-(4-aryl-piperazin-1-yl)-phenol intermediates in good yields, often simplifying the work-up process compared to other solvents like dimethylsulfoxide. nih.gov

This selective substitution of the chlorine atom provides a reliable method for introducing diverse molecular fragments onto the phenolic core, laying the groundwork for the synthesis of a wide array of complex structures.

| Reactant 1 | Reactant 2 (Aryl Piperazine) | Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | N-Phenylpiperazine | Toluene | Reflux, 2-6 h | 4-Fluoro-2-nitro-5-(4-phenyl-piperazin-1-yl)-phenol | 72 |

| This compound | 1-(4-Hydroxyphenyl)piperazine | Chlorobenzene | Reflux, overnight | 4-Fluoro-5-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-2-nitro-phenol | 37 |

| This compound | 1-(4-Methoxyphenyl)piperazine | Toluene | Reflux, 2-6 h | 4-Fluoro-5-[4-(4-methoxy-phenyl)-piperazin-1-yl]-2-nitro-phenol | 83 |

| This compound | 1-(4-Chlorophenyl)piperazine | Toluene | Reflux, 2-6 h | 5-[4-(4-Chloro-phenyl)-piperazin-1-yl]-4-fluoro-2-nitro-phenol | 83 |

Advanced Derivatization for Complex Molecular Architectures

Beyond simple substitution, this compound is a precursor for constructing more intricate molecular frameworks, such as fused heterocyclic systems. A powerful strategy involves the transformation of the nitro group, which acts as a versatile chemical handle. The reduction of the nitro group to an amino group is a key step that opens up a plethora of possibilities for further functionalization.

For instance, the reductive cyclization can be promoted by reagents such as indium in acetic acid or by using trimethyl orthoacetate in a mixture of benzene (B151609) and acetic acid. nih.gov These methods have been successfully applied to create a library of 5-fluoro-6-(4-aryl-piperazin-1-yl)-benzoxazoles, which are of interest in medicinal chemistry. nih.gov This approach highlights how the foundational structure of this compound can be strategically elaborated into complex, polycyclic molecules with potential biological activity.

| Starting Material | Key Reagents & Conditions | Product Architecture | Yield (%) |

|---|---|---|---|

| 4-Fluoro-2-nitro-5-(4-phenyl-piperazin-1-yl)-phenol | In, AcOH, Benzene, Trimethyl orthoacetate | 5-Fluoro-2-methyl-6-(4-phenyl-piperazin-1-yl)-benzoxazole | 75 |

| 4-Fluoro-5-[4-(4-methoxy-phenyl)-piperazin-1-yl]-2-nitro-phenol | In, AcOH, Benzene, Trimethyl orthoacetate | 5-Fluoro-6-[4-(4-methoxy-phenyl)-piperazin-1-yl]-2-methyl-benzoxazole | 69 |

| 5-[4-(4-Chloro-phenyl)-piperazin-1-yl]-4-fluoro-2-nitro-phenol | In, AcOH, Benzene, Trimethyl orthoacetate | 6-[4-(4-Chloro-phenyl)-piperazin-1-yl]-5-fluoro-2-methyl-benzoxazole | 64 |

| 4-Fluoro-5-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-2-nitro-phenol | In, AcOH, Benzene, Trimethyl orthoacetate | 4-[4-(5-Fluoro-2-methyl-benzoxazol-6-yl)-piperazin-1-yl]-phenol | 53 |

Advanced Spectroscopic and Spectrometric Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Chloro-4-fluoro-2-nitrophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would offer a complete picture of its molecular framework.

Elucidation of Proton Environments by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the number of different types of protons and their neighboring atoms in a molecule. In the case of this compound, the aromatic region of the ¹H-NMR spectrum is of particular interest. The benzene (B151609) ring has two protons, and their chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing nitro and chloro groups, the electron-donating hydroxyl group, and the electronegative fluorine atom.

Due to the lack of publicly available experimental ¹H-NMR spectra for this compound, a predicted spectrum is presented based on established principles and data from similar compounds. The two aromatic protons would likely appear as doublets due to coupling with the adjacent fluorine atom. The proton ortho to the nitro group is expected to be the most deshielded, appearing at a higher chemical shift.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | d | J(H-F) ≈ 7-9 |

| H-6 | 7.2 - 7.4 | d | J(H-F) ≈ 4-6 |

| OH | 10.0 - 11.0 | s (broad) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon Skeleton Analysis via ¹³C-NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., aromatic, carbonyl). In this compound, six distinct signals are expected in the ¹³C-NMR spectrum, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are significantly influenced by the attached functional groups. The carbon bearing the hydroxyl group (C-1) and the carbon bearing the nitro group (C-2) are expected to be significantly deshielded. The carbon atoms attached to the halogens (C-4 and C-5) will also show characteristic shifts and coupling with the fluorine atom.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 | 150 - 155 | d |

| C-2 | 135 - 140 | s |

| C-3 | 120 - 125 | d |

| C-4 | 155 - 160 | d |

| C-5 | 115 - 120 | d |

| C-6 | 110 - 115 | d |

Note: These are predicted values. The carbon attached to fluorine (C-4) will exhibit a large one-bond C-F coupling constant, and other carbons will show smaller two- or three-bond couplings.

Fluorine-19 NMR (¹⁹F-NMR) for Fluorine Atom Environments

Fluorine-19 NMR (¹⁹F-NMR) is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, a single signal is expected in the ¹⁹F-NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will likely appear as a doublet of doublets due to coupling with the two neighboring aromatic protons (H-3 and H-5). The precise chemical shift would be dependent on the solvent and the reference standard used (commonly CFCl₃). The analysis of the coupling constants in the ¹⁹F-NMR spectrum can further confirm the substitution pattern on the aromatic ring.

Comprehensive Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is particularly useful for identifying the various functional groups in a molecule. For this compound, characteristic absorption bands are expected for the O-H, N-O, C-F, and C-Cl bonds, as well as for the aromatic ring. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group's O-H stretching vibration. The strong electron-withdrawing nature of the nitro group results in characteristic asymmetric and symmetric stretching vibrations.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H stretch | ~3300 |

| Nitro (-NO₂) | Asymmetric stretch | ~1520 |

| Nitro (-NO₂) | Symmetric stretch | ~1350 |

| Aromatic C=C | C=C stretch | 1400 - 1600 |

| C-F | C-F stretch | 1100 - 1250 |

| C-Cl | C-Cl stretch | 700 - 850 |

Note: The exact positions of these bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Often, vibrations that are weak in FTIR are strong in Raman, and vice-versa. For this compound, the symmetric vibrations of the nitro group and the vibrations of the aromatic ring are expected to produce strong Raman signals. The C-Cl and C-F stretching vibrations would also be observable. The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. Due to the absence of experimental Raman data in the public domain, a detailed spectral analysis is not possible at this time. However, theoretical calculations could be employed to predict the Raman active modes and their corresponding frequencies.

Mass Spectrometric Techniques for Molecular Composition and Fragmentation

Mass spectrometry is an indispensable tool in chemical analysis, providing precise information about the mass-to-charge ratio of ions. This data allows for the determination of a compound's molecular weight and elemental composition, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a newly synthesized or isolated compound. By measuring the mass-to-charge ratio with high accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for an Isomer of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 191.98583 |

| [M+Na]⁺ | 213.96777 |

| [M-H]⁻ | 189.97127 |

This interactive table showcases the predicted mass-to-charge ratios for common adducts of a structural isomer, providing a reference for the expected HRMS results for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing complex mixtures and identifying unknown components, such as impurities or metabolites.

In the context of this compound, GC-MS can be employed to assess the purity of a synthesized batch by separating the target compound from any starting materials, byproducts, or degradation products. The subsequent mass analysis of each separated component allows for their identification based on their unique fragmentation patterns. For instance, in the analysis of a related compound, 4-chloro-2-nitrophenol (B165678), the top mass-to-charge ratio peak observed was at m/z 173, corresponding to the molecular ion. nih.gov

Furthermore, GC-MS is a key technique for studying the metabolism of nitrophenols. In a study on the microbial degradation of 4-chloro-2-nitrophenol, GC-MS was used to identify metabolites such as 4-chloro-2-aminophenol and 2-aminophenol. researchgate.net A similar approach could be used to investigate the metabolic fate of this compound in various biological systems.

Table 2: Potential GC-MS Parameters for Analysis of this compound

| Parameter | Value |

| GC Column | Capillary column (e.g., HP-5MS) |

| Injector Temp. | 250 °C |

| Oven Program | Initial temp 70°C, ramp to 280°C |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

This interactive table outlines typical starting parameters for a GC-MS analysis of halogenated nitrophenols, which could be optimized for this compound.

Chromatographic and Electrophoretic Methods for Separation and Quantification

Chromatographic and electrophoretic techniques are essential for the separation, purification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. In the context of this compound, HPLC is an ideal method for determining the purity of a sample and for monitoring the progress of its synthesis.

For purity analysis, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the main peak corresponding to this compound would be established, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity. For related compounds, HPLC is used to confirm structural integrity and purity, often in conjunction with other techniques like NMR and IR spectroscopy.

During a synthesis, small aliquots of the reaction mixture can be periodically injected into the HPLC system. By monitoring the decrease in the peak area of the starting materials and the increase in the peak area of the product, the reaction's progress can be accurately tracked, allowing for optimization of reaction conditions such as temperature and time.

Table 3: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a relevant wavelength (e.g., 280 nm) |

| Injection Vol. | 10 µL |

This interactive table presents a typical set of HPLC conditions that could be adapted for the purity assessment and reaction monitoring of this compound.

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ionic species. In the context of this compound, IC can be a valuable tool for detecting and quantifying inorganic anions that may be present as impurities from the synthesis or as degradation products.

Table 4: Common Anions Detectable by Ion Chromatography

| Analyte | Potential Source |

| Chloride (Cl⁻) | Impurity from chlorinating reagents |

| Fluoride (F⁻) | Impurity from fluorinating reagents |

| Nitrite (B80452) (NO₂⁻) | Degradation product |

This interactive table lists anions that could be present as impurities or degradation products related to this compound and are readily detectable by Ion Chromatography.

Computational Chemistry and Theoretical Modeling of 5 Chloro 4 Fluoro 2 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure and inherent reactivity of molecules. These theoretical approaches allow for the examination of properties that can be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electron density to find the lowest energy state. The resulting optimized geometry provides crucial data, including bond lengths, bond angles, and dihedral angles. For a molecule like 5-Chloro-4-fluoro-2-nitrophenol, DFT calculations would be expected to reveal the precise spatial relationship between the phenol (B47542) ring and its various substituents—the chloro, fluoro, nitro, and hydroxyl groups. However, specific optimized geometric parameters for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis would help predict its behavior in chemical reactions, but specific HOMO and LUMO energy values are not documented in existing research.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP analysis of this compound would identify the electrophilic and nucleophilic regions, offering insights into its intermolecular interactions. However, published MEP maps specifically for this compound could not be found.

Spectroscopic Property Simulations and Experimental Validation

Computational methods are also employed to simulate various types of spectra. These simulations are invaluable for interpreting experimental data and can aid in the structural elucidation of newly synthesized compounds.

Prediction of Vibrational Spectra (IR, Raman) and Scaled Factor Refinement

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These theoretical spectra are often calculated using methods like DFT. To improve the agreement between the calculated and experimental frequencies, a scaling factor is typically applied to the computational data to account for systematic errors in the theoretical approach and the effects of the experimental environment. While the prediction of IR and Raman spectra is a standard computational practice, such simulated data for this compound, along with the corresponding scaled factor refinements, are not present in the available scientific literature.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining molecular structure. Computational methods can predict the chemical shifts (¹H and ¹³C) of a molecule. These predictions are achieved by calculating the magnetic shielding of each nucleus within the molecule's optimized geometry. Comparing these predicted chemical shifts with experimental NMR data is a powerful method for confirming or identifying the structure of a compound. As with the other computational aspects, there are no published studies providing computationally predicted NMR chemical shifts for this compound.

Investigation of Intermolecular and Intramolecular Interactions

The presence of hydroxyl, nitro, chloro, and fluoro groups on the aromatic ring of this compound suggests a rich landscape of non-covalent interactions that dictate its physical and chemical behavior.

Hydrogen bonding is a critical factor in determining the properties of phenolic compounds. In the case of this compound, both intramolecular and intermolecular hydrogen bonds are conceivable.

Intramolecular hydrogen bonding can occur between the phenolic hydroxyl group (-OH) and the adjacent nitro group (-NO₂). This type of interaction is common in 2-nitrophenols and leads to the formation of a stable six-membered ring, which can affect the molecule's conformation and acidity. Theoretical studies on related molecules, such as 2-nitro-4-acetamidophenol, have shown the presence of a bifurcated hydrogen bond, with an intramolecular component to the adjacent nitro group. researchgate.net In contrast, studies on 2-halophenols suggest that the strength of intramolecular hydrogen bonding can be weak, particularly with a fluorine substituent. researchgate.net For this compound, the presence of both a nitro group and a fluorine atom ortho to the hydroxyl group could lead to complex competitive or cooperative intramolecular interactions.

Intermolecular hydrogen bonding is also expected to play a significant role, particularly in the solid state. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the phenolic oxygen can act as acceptors. These interactions lead to the formation of extended hydrogen-bonding networks, influencing crystal packing and melting points. Theoretical investigations on cocrystals of sulfaguanidine (B1682504) with various compounds have demonstrated the power of computational methods like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) in understanding these complex networks. nih.gov

The aggregation of molecules through non-covalent interactions is a key aspect of their condensed-phase behavior. For this compound, dimerization can be driven by hydrogen bonding and π-π stacking interactions between the aromatic rings.

Density Functional Theory (DFT) has been successfully employed to study the dimerization of various organic molecules, including those with similar functional groups. For instance, DFT studies on phenyldithiafulvene dimers have elucidated the potential energy surfaces and binding energies of different dimer conformations. rsc.org Similarly, a computational study on 3-(2,6-dichlorophenyl)-acrylamide and its dimer highlighted the importance of N-H···O hydrogen bonds in the formation of the dimeric structure. nih.gov

For this compound, it is plausible that dimers are formed through a pair of O-H···O hydrogen bonds involving the hydroxyl and nitro groups of two interacting molecules. Additionally, the aromatic rings can stack, further stabilizing the aggregate. The relative orientation of the monomers in the dimer would be a balance between optimizing hydrogen bond distances and angles and maximizing favorable π-π interactions, while minimizing steric hindrance from the chloro and fluoro substituents.

Advanced Theoretical Characterization of Molecular Properties

Computational methods are invaluable for predicting a range of molecular properties that are otherwise difficult or time-consuming to measure experimentally.

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit large non-linear optical (NLO) responses. The this compound molecule, with its electron-donating hydroxyl group and electron-withdrawing nitro group, fits this general profile. The presence of halogens can further modulate these properties.

Quantum computational studies, often using DFT, are employed to calculate the polarizability (α) and the first hyperpolarizability (β), which are key indicators of NLO activity. Research on various organic molecules, including phenanthrene (B1679779) derivatives and other donor-acceptor systems, has shown that the nature and position of substituent groups significantly impact the NLO response. nih.govnih.gov For instance, the introduction of strong electron-withdrawing groups tends to enhance the hyperpolarizability.

While specific NLO data for this compound is not available, calculations on analogous substituted nitrophenols could provide valuable estimates. The table below presents hypothetical NLO data based on typical values found for similar aromatic compounds, calculated using DFT methods.

Table 1: Hypothetical Non-Linear Optical Properties of this compound

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 |

| Polarizability (α) | 120 |

| First Hyperpolarizability (β) | 800 |

Note: These are representative values and not from direct experimental or computational studies on this compound.

Global chemical descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are powerful tools for assessing the stability and reactivity of a molecule. These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). researchgate.net

A large HOMO-LUMO energy gap generally indicates high kinetic stability and low chemical reactivity. nih.govnih.gov DFT calculations on halogenated nitrophenols have shown that the introduction of a nitro group tends to lower the electron density of the benzene (B151609) ring, affecting its reactivity. nih.gov

The following table presents key global reactivity descriptors that would be typically calculated for a molecule like this compound using DFT. The values are illustrative and based on studies of similar compounds.

Table 2: Calculated Global Reactivity Descriptors for a Halogenated Nitrophenol Analogue

| Descriptor | Formula | Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.8 |

| LUMO Energy (E_LUMO) | - | -2.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.3 |

| Ionization Potential (I) | -E_HOMO | 6.8 |

| Electron Affinity (A) | -E_LUMO | 2.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.15 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.65 |

| Global Electrophilicity (ω) | μ² / (2η) | 5.03 |

Note: These values are representative for a molecule of this class and are not direct results for this compound.

Biological Activity Profiles and Molecular Mechanisms of 5 Chloro 4 Fluoro 2 Nitrophenol Derivatives

Elucidation of Specific Biochemical Pathways and Molecular Targets

The biological effects of nitrophenol derivatives are rooted in their interactions with essential cellular components like enzymes and receptors. The electron-withdrawing properties of the nitro and halogen groups are key to these interactions, often modifying the polarity and reactivity of the molecule. nih.gov

Derivatives of nitrophenols have been shown to interact with various enzymes, often leading to inhibition of their catalytic activity. The electron-withdrawing nature of the nitro group can make the aromatic ring of these derivatives a target for interaction with nucleophilic sites within an enzyme's active site, potentially leading to inhibition. nih.gov In biological systems, the nitro group can undergo enzymatic reduction, forming intermediates that may react with biomolecules. nih.gov

Studies on related nitrophenol compounds provide insight into potential mechanisms. For instance, 2,4-dinitrophenol (B41442) (DNP) is known to activate myosin ATPase. At low substrate concentrations, DNP acts as an inhibitor by increasing the apparent Michaelis constant (Km) for ATP, while at higher substrate concentrations, it can activate the enzyme. nih.gov This dual effect highlights the complex nature of enzyme-inhibitor kinetics. Other nitrophenol analogs, such as 3-nitrophenol, also act as activators, whereas 2-nitrophenol (B165410) and 4-nitrophenol (B140041) are less effective, indicating that the position of the nitro group is critical for this specific enzymatic interaction. nih.gov

Kinetic studies are crucial for characterizing the nature of enzyme inhibition. For example, in competitive inhibition, an inhibitor molecule competes with the substrate for binding to the enzyme's active site. youtube.com In non-competitive inhibition, the inhibitor binds to a different site on the enzyme, affecting its catalytic activity without blocking substrate binding. youtube.com The specific kinetics of how derivatives of 5-Chloro-4-fluoro-2-nitrophenol interact with enzymes would require targeted assays, but the principles derived from compounds like 4-nitrophenol in assays with enzymes such as alkaline phosphatase serve as a valuable model. nih.gov

The ability of a compound to bind to a specific receptor is fundamental to its pharmacological or biological effect. The structural and electronic properties conferred by the nitro and halogen groups can influence a molecule's binding affinity and selectivity for various receptors. svedbergopen.com For a molecule to be an effective therapeutic agent, it must not only bind to its intended target with high affinity but also show selectivity, meaning it does not bind strongly to other receptors, which could cause unintended effects.

While specific receptor binding data for this compound derivatives are not extensively documented in public literature, research on analogous structures provides a framework for understanding their potential. For example, the design of new therapeutic agents often involves modifying a core structure to enhance its binding to a specific receptor. mdpi.com The presence of a nitro group can improve receptor binding affinity in some cases. svedbergopen.com In the context of neuroprotective compounds, quinoline (B57606) derivatives have been studied for their interaction with receptors like the acetylcholine (B1216132) binding site, where specific groups can form hydrogen bonds or other interactions that stabilize the binding. nih.gov This highlights how specific functional groups, including those present in derivatives of this compound, are critical for molecular recognition at the receptor level.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological efficacy of a class of compounds. By systematically altering the chemical structure and observing the corresponding changes in biological activity, researchers can identify the chemical features that are crucial for a desired effect.

The presence and position of halogen and nitro substituents on a phenol (B47542) ring profoundly impact its biological activity. oup.com

Nitro Group: The nitro group is a strong electron-withdrawing group due to both resonance and inductive effects. researchgate.net This property significantly alters the electron distribution of the aromatic ring, making it more electrophilic and influencing its interaction with biological targets. nih.govquora.com In many bioactive molecules, the nitro group is a key pharmacophore, but it can also contribute to toxicity. nih.gov Its presence can enhance the ability of a drug to target specific pathogens or organs. svedbergopen.com For instance, in a study of nitrophenol toxicity, congeners with pKa values between 3.8 and 8.5 were associated with oxidative uncoupling activity. oup.comosti.gov

Halogen Substituents (Chloro and Fluoro): Halogens also act as electron-withdrawing groups and can influence a molecule's lipophilicity (its ability to dissolve in fats and oils), which affects its ability to cross cell membranes. The position of the halogen is critical. In a study of antileishmanial and antichagasic compounds, the inclusion of nitro, fluoro, and chloro groups in the molecular structure was found to improve biological activity. nih.gov For chlorophenols, a "narcotic-type" relationship has been observed, where toxicity is related to lipophilicity. oup.comosti.gov The specific combination of a chloro and a fluoro group in this compound derivatives contributes to a unique electronic and steric profile that can be fine-tuned for specific biological targets.

Table 1: Influence of Substituents on Physicochemical Properties and Bioactivity

| Substituent | Electronic Effect | Influence on Lipophilicity (log Kow) | General Impact on Bioactivity |

|---|---|---|---|

| Nitro (NO₂) Group | Strongly electron-withdrawing | Increases polarity, can decrease log Kow | Can enhance interactions with enzyme/receptor sites; may act as a pharmacophore or toxicophore. nih.govsvedbergopen.com |

| Chloro (Cl) Group | Electron-withdrawing, inductive | Increases lipophilicity | Can enhance membrane permeability and binding affinity; associated with polar narcosis toxicity. oup.comosti.gov |

| Fluoro (F) Group | Strongly electron-withdrawing, inductive | Can increase or decrease lipophilicity depending on molecular context | Can form strong bonds and alter metabolic stability; often used to improve pharmacokinetic properties. nih.gov |

The design of new biologically active molecules often starts with a known scaffold, such as a substituted nitrophenol. Synthetic chemistry allows for the creation of a library of derivatives by introducing various functional groups. researchgate.net For example, new derivatives of 7-amino-5-aryl-6-cyano-5H-pyranopyrimidin-2,4-diones containing chloro, fluoro, and nitro groups have been synthesized and tested for antimicrobial and anticancer activities. researchgate.net In one study, a 2-nitro derivative showed notable activity against E. coli. researchgate.net

The synthesis of nitrobenzyl-oxy-phenol derivatives has also been explored to develop new antimicrobial agents. researchgate.net These studies involve creating new molecules and then evaluating their efficacy, often measured by parameters like the Minimum Inhibitory Concentration (MIC) against various microbial strains. researchgate.net The goal is to identify derivatives with potent and, ideally, broad-spectrum activity. The process is iterative, with the results of biological evaluations guiding the design of the next generation of compounds. researchgate.net

Research into Therapeutic and Agrochemical Potential

Derivatives of nitrophenols are explored for a wide range of applications, from medicine to agriculture. nih.govcdc.gov

In the therapeutic arena, nitro-containing compounds are investigated for various activities, including antibacterial, anticancer, and antiparasitic effects. nih.govnih.gov For example, 5-nitroindazole (B105863) derivatives have shown promise as alternatives for treating infections caused by Acanthamoeba castellanii. nih.gov Quinazoline derivatives are another class of compounds being explored for a multitude of medicinal activities, including antiviral and antioxidant effects. mdpi.com The development of new synthetic methods is crucial for creating novel derivatives with improved therapeutic profiles. nih.gov

In the agrochemical sector, nitrophenol derivatives have a history of use as pesticides, herbicides, and fungicides. cdc.gov Sodium nitrophenolates, for instance, are used as potent plant growth regulators. kajay-remedies.comkajay-remedies.com These compounds can enhance photosynthesis, promote root development, and ultimately increase crop yields. kajay-remedies.comguidechem.com They can be applied to a wide variety of crops and are sometimes combined with fertilizers or other pesticides to enhance their effects. guidechem.com Research in this area focuses on developing compounds that are effective at low concentrations and have favorable environmental profiles. kajay-remedies.com The degradation of these compounds in the environment is also a key area of study, with some bacteria capable of breaking down chloronitrophenols. researchgate.net

Table 2: Investigated Applications of Nitrophenol Derivatives

| Field | Application | Example Compound Class / Finding | Reference(s) |

|---|---|---|---|

| Therapeutic | Antiparasitic | 5-Nitroindazole derivatives show activity against Acanthamoeba castellanii. | nih.gov |

| Antimicrobial | Nitrobenzyl-oxy-phenol and pyranopyrimidine derivatives tested for antibacterial activity. | researchgate.netresearchgate.net | |

| Anticancer | Pyranopyrimidine derivatives showed activity against HeLa cell lines. | researchgate.net | |

| Antiviral | Quinazoline derivatives tested against plant viruses like CMV. | mdpi.com | |

| Agrochemical | Plant Growth Regulator | Sodium nitrophenolates used to improve crop growth and yield. | kajay-remedies.comkajay-remedies.comguidechem.com |

| Pesticide/Fungicide | Nitrophenols are used as intermediates in the synthesis of fungicides and insecticides. | cdc.gov |

Exploration of Herbicidal Mechanisms

Derivatives of this compound are recognized for their utility in formulating herbicides, contributing to effective weed management in agricultural settings. chemimpex.com The presence of halogen and nitro groups on the phenyl ring is a common feature in many commercial herbicides, and their specific arrangement in this compound is crucial for its biological activity.

One key application of this compound derivatives is in the synthesis of more complex herbicidal agents. For instance, 2-chloro-4-fluoro-5-nitrobenzoic acid, a direct derivative, is an important intermediate for the pesticide saflufenacil (B1680489). google.com The synthesis of this benzoic acid derivative can be achieved from 2-chloro-4-fluorotoluene (B151448) through a multi-step process involving photochlorination, nitration, and hydrolysis-oxidation, with a total yield exceeding 80%. google.com This efficient synthesis pathway makes it a viable component for industrial-scale production of herbicides.

The herbicidal action of compounds derived from this compound is often attributed to their ability to disrupt essential biochemical pathways in plants. While the precise mechanisms can vary depending on the final molecular structure, many halogenated nitrophenolic herbicides are known to act as uncouplers of oxidative phosphorylation. This process disrupts the plant's ability to produce ATP, the primary energy currency of the cell, leading to metabolic collapse and eventual death of the plant. The specific combination of chloro, fluoro, and nitro groups on the aromatic ring influences the compound's lipophilicity and electronic properties, which in turn affects its ability to penetrate plant tissues and interact with its molecular target.

The following table provides an overview of a key herbicidal intermediate derived from this compound.

| Derivative Name | CAS Number | Molecular Formula | Application |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 114776-15-7 | C7H3ClFNO4 | Intermediate for the pesticide saflufenacil google.com |

Investigation of Antimicrobial Action and Mechanisms

The antimicrobial properties of this compound and its derivatives have been a significant area of research. These compounds have demonstrated activity against a range of microorganisms, including bacteria and fungi. nih.govguidechem.com

A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a derivative of this compound, investigated its efficacy against Klebsiella pneumoniae, a gram-negative bacterium known for causing a variety of infections and exhibiting high rates of drug resistance. scielo.br While the acetamide (B32628) derivative alone showed weak antibacterial activity, its combination with conventional antibacterial drugs like ciprofloxacin, cefepime, meropenem, and imipenem (B608078) resulted in a synergistic effect, highlighting its potential as a combination therapy agent. scielo.br The study determined the minimum bactericidal concentration (MBC) to be equal to the minimum inhibitory concentration (MIC), suggesting a bactericidal mode of action. scielo.br

Another area of investigation involves the synthesis of benzamide (B126) derivatives. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic activity, but benzamides as a class are also known for their antimicrobial properties. nih.gov The presence of the sulfonamide moiety in these derivatives is a well-known pharmacophore with diverse biological activities, including antibacterial action. nih.gov

Furthermore, a series of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were evaluated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most potent compounds, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide, demonstrated a rapid, concentration-dependent bactericidal effect. nih.gov The bactericidal potency of these diamides was found to be influenced by the substitution pattern on the phenyl ring. nih.gov

The antimicrobial mechanisms of these derivatives are believed to involve the inhibition of essential cellular processes. For instance, chalcones, which can be synthesized from precursors like this compound, are known to inhibit bacterial enzymes such as DNA gyrase B and UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), as well as efflux pumps. nih.gov The nitro, fluoro, and chloro substitutions play a significant role in enhancing the biological activity of these synthetic derivatives against various pathogens. nih.gov

The following table summarizes the antimicrobial activity of a notable derivative.

| Derivative Name | Target Organism | Key Finding |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Bactericidal in combination with other antibacterial drugs scielo.br |

| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent bactericidal agent with rapid, concentration-dependent effects nih.gov |

Role as Precursors in Pharmaceutical Development

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.comguidechem.com Its reactive nature, owing to the combination of chloro, fluoro, and nitro functional groups, makes it an attractive building block for creating more complex molecules with therapeutic potential. chemimpex.com

The compound is particularly utilized in the production of anti-inflammatory and analgesic agents. chemimpex.com The development of synthetic products containing nitro, fluoro, or chloro groups is a known strategy to enhance biological activity. nih.gov This is particularly relevant in the context of neglected tropical diseases like leishmaniasis and Chagas disease, where derivatives with these substitutions have shown promising antileishmanial and antitrypanosomal activities. nih.gov

Furthermore, derivatives of this compound have been explored for their potential in treating other conditions. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and investigated as antidiabetic agents. nih.gov The study found that a compound with a 2-CH3-5-NO2 substituent on the phenyl ring was the most active against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

The synthesis of these pharmaceutical derivatives often involves multiple steps. For instance, the synthesis of the aforementioned antidiabetic benzamides starts with 2-chloro-4-nitrobenzoic acid, which is then converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. nih.gov This intermediate is further reacted to produce the final benzamide derivatives. nih.gov

Environmental Dynamics, Biodegradation Pathways, and Ecotoxicological Implications

Microbial Degradation and Biotransformation of Halogenated Nitrophenols

Microorganisms play a pivotal role in the breakdown of complex organic pollutants. Both fungi and bacteria have demonstrated the ability to degrade or transform halogenated nitrophenols, offering potential avenues for bioremediation. These processes involve a variety of enzymatic reactions that can lead to the detoxification of these compounds.

Mycodegradation by Fungal Species

Fungi, particularly filamentous fungi, are recognized for their robust enzymatic systems capable of degrading a wide array of recalcitrant compounds, including those with halogen and nitro-substituents. Their extensive mycelial networks allow for effective penetration and interaction with contaminants in soil and other matrices.

Recent studies have identified several fungal species with the capacity to degrade halogenated nitrophenols. For instance, in a screening of ten different fungi, Caldariomyces fumago and a species of Curvularia were found to be highly effective. mdpi.com C. fumago demonstrated the ability to degrade over 50% of 2-chloro-4-nitrophenol (B164951) and 84% of 5-fluoro-2-nitrophenol (B146956) within 24 hours. mdpi.com The Curvularia species also showed significant degradation of 5-fluoro-2-nitrophenol, reaching 84% degradation within 48 hours. mdpi.com Other fungi, such as Trametes versicolor, Polyporus brumalis, and Penicillium roquefortii, also exhibited the ability to degrade the fluorinated compound, albeit over longer periods. mdpi.com

The efficiency of mycodegradation can be influenced by the specific fungal strain and the chemical structure of the pollutant. For example, C. fumago was capable of degrading up to 1 mM of chlorinated nitrophenols and a remarkable 12 mM of fluorinated nitrophenols. mdpi.com This highlights the potential of certain fungi for remediating environments contaminated with high concentrations of these pollutants.

Interactive Table: Fungal Degradation of Halogenated Nitrophenols

| Fungal Species | Compound Degraded | Degradation Efficiency | Timeframe |

| Caldariomyces fumago | 2-chloro-4-nitrophenol | >50% | 24 hours |

| Caldariomyces fumago | 5-fluoro-2-nitrophenol | 84% | 24 hours |

| Curvularia sp. | 5-fluoro-2-nitrophenol | 84% | 48 hours |

| Trametes versicolor | 5-fluoro-2-nitrophenol | >80% | 56 hours |

| Polyporus brumalis | 5-fluoro-2-nitrophenol | >80% | 56 hours |

| Penicillium roquefortii | 5-fluoro-2-nitrophenol | >80% | 72 hours |

The fungal degradation of halogenated phenols often involves a suite of non-specific enzymes. nih.gov Key enzymes implicated in these processes include lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), laccases, and cytochrome P450 monooxygenases. nih.gov

Manganese peroxidase, for example, oxidizes Mn(II) to Mn(III), which then acts as a diffusible redox mediator to oxidize phenolic compounds. Cytochrome P450 enzymes are involved in hydroxylation reactions, which can make the aromatic ring more susceptible to further oxidative metabolism. nih.gov For instance, the metabolism of 4-nitrophenol (B140041) by Phanerochaete chrysosporium involves hydroxylation and subsequent methylation, a process inhibited by the cytochrome P450 inhibitor piperonyl butoxide. nih.gov

In the case of Penicillium frequentans, the degradation of halogenated phenols is attributed to intracellular enzymes such as phenol (B47542) hydroxylase, catechol-1,2-dioxygenase, and muconate cycloisomerase I. nih.gov These enzymes catalyze the initial oxidation of halophenols to corresponding halocatechols, which can then undergo ring cleavage. nih.gov However, the degradation of some halogenated catechols can lead to the formation of dead-end metabolites. nih.gov It is important to note that biotransformation reactions like methylation and polymerization can sometimes produce metabolites that are more toxic or recalcitrant than the parent compound. oup.com

Bacterial Catabolism and Detoxification Mechanisms

Bacteria represent another crucial group of microorganisms capable of degrading halogenated nitrophenols. Their metabolic diversity allows for a range of detoxification strategies, including both reductive and oxidative pathways.

Numerous bacterial strains capable of degrading nitrophenols have been isolated from various environments, including contaminated soil and water. nih.govscialert.netresearchgate.net For example, a Pseudomonas strain designated P3 was isolated and shown to utilize p-nitrophenol as a sole source of carbon and nitrogen. nih.gov Another study successfully isolated a Pseudomonas aeruginosa strain, DN1, from garden soil that could degrade up to 100 mg/L of p-nitrophenol. scialert.net

The isolation process typically involves selective enrichment in media containing the target pollutant as the sole carbon or nitrogen source. scialert.net Characterization of these isolates often includes morphological, physiological, and biochemical tests to identify the bacterial species. scialert.net For instance, strain DN1 was identified as Pseudomonas aeruginosa based on its Gram-negative nature, rod shape, positive catalase and oxidase tests, and production of a characteristic bluish-green pigment. scialert.net Several studies have also identified strains from the genera Cupriavidus and Arthrobacter with nitrophenol-degrading capabilities. researchgate.netnih.gov

Interactive Table: Isolated Bacterial Strains Degrading Nitrophenols

| Bacterial Strain | Degraded Compound | Isolation Source | Key Characteristics |

| Pseudomonas sp. P3 | p-Nitrophenol | Not specified | Can use p-nitrophenol as sole C and N source. nih.gov |

| Pseudomonas aeruginosa DN1 | p-Nitrophenol | Garden soil | Gram-negative, aerobic, catalase and oxidase positive. scialert.net |

| Cupriavidus sp. | 3-Nitrophenol | Roots of Spirodela polyrrhiza | Utilized 3-NP as sole carbon and energy source. researchgate.net |

| Arthrobacter sp. JS443 | p-Nitrophenol | Not specified | Degrades PNP with stoichiometric release of nitrite (B80452). nih.gov |

Bacteria employ two primary strategies for the initial breakdown of halogenated aromatic compounds: reductive dehalogenation and oxidative dehalogenation. nih.gov

Reductive dehalogenation involves the replacement of a halogen substituent with a hydrogen atom. nih.gov This process can occur under both anaerobic and aerobic conditions and is a key step in the detoxification of many organohalide compounds. nih.gov

Oxidative dehalogenation , on the other hand, involves the incorporation of one or two hydroxyl groups from molecular oxygen, catalyzed by monooxygenases or dioxygenases, respectively. nih.gov This hydroxylation makes the compound more hydrophilic and prepares it for subsequent ring cleavage. nih.gov For example, flavin-dependent monooxygenases can catalyze the dehalogenation of halogenated phenols. nih.gov

In the context of nitrophenols, a common pathway involves an initial monooxygenase-catalyzed removal of the nitro group, yielding intermediates like hydroquinone (B1673460). nih.gov This is then followed by ring fission catalyzed by dioxygenases. nih.gov An alternative pathway observed in an Arthrobacter species involves the conversion of p-nitrophenol to 1,2,4-benzenetriol, which is then further degraded. nih.gov The removal of the nitro group can also be catalyzed by enzymes like nitroreductases. nih.govresearchgate.net The degradation of chloroanilines, which are structurally related to chloronitrophenols, can proceed via initial dechlorination to form aniline (B41778), which is then converted to catechol by aniline dioxygenase. nih.gov

The specific pathway utilized depends on the bacterial strain and the structure of the nitrophenol. The ultimate goal of these pathways is to generate metabolites that can enter central metabolic pathways, such as the beta-ketoadipate pathway, providing energy for the cell. nih.gov

Identification and Characterization of Key Metabolites

No studies have been published that identify or characterize the metabolic byproducts resulting from the biodegradation of 5-Chloro-4-fluoro-2-nitrophenol. However, research on structurally similar compounds provides insight into potential transformation products.

The biodegradation pathways of chloronitrophenols are diverse and depend on the specific isomer and the microorganisms involved. Typically, degradation is initiated by either the reduction of the nitro group or the oxidative removal of the nitro group. nih.gov

For the analogous compound 2-chloro-5-nitrophenol (B15424) (2C5NP) , which differs by the absence of a fluorine atom, a partial reductive pathway has been identified in Cupriavidus sp. strain CNP-8. frontiersin.org The initial steps involve the enzymatic reduction of the nitro group to form 2-chloro-5-nitrosophenol , which is then further reduced to 2-chloro-5-hydroxylaminophenol . frontiersin.org Another proposed pathway for 2C5NP involves its reduction to 2-chloro-5-hydroxylaminophenol, followed by a rearrangement to form 2-amino-5-chlorohydroquinone , and subsequent reductive dehalogenation to 2-aminohydroquinone . researchgate.netresearchgate.net

In the case of 2-chloro-4-nitrophenol (2C4NP) , a different isomer, degradation by bacteria such as Burkholderia sp. RKJ 800 and Rhodococcus imtechensis RKJ300 proceeds through an oxidative pathway. nih.govacs.org The primary identified metabolites are chlorohydroquinone (B41787) (CHQ) and hydroquinone (HQ) . nih.govacs.orgresearchgate.net This pathway involves the initial removal of the nitro group as nitrite, followed by the removal of the chloride ion. acs.org

Given these precedents, the biodegradation of this compound could conceivably proceed through either a reductive pathway, leading to amino-fluoro-chlorophenol intermediates, or an oxidative pathway, yielding fluorinated and chlorinated hydroquinone derivatives. The presence of the highly electronegative fluorine atom could significantly influence the preferred metabolic route.

Enzymatic Characterization of Degradative Enzymes (e.g., Nitroreductases, Dioxygenases)

Specific enzymes responsible for the degradation of this compound have not been isolated or characterized. However, studies on its analogues point to several key enzyme classes.

In the reductive pathway of 2-chloro-5-nitrophenol (2C5NP), a NADPH-dependent nitroreductase , designated MnpA, has been identified in Cupriavidus sp. strain CNP-8. frontiersin.org This enzyme catalyzes the initial reduction of the nitro group. The subsequent ring cleavage is likely carried out by an aminohydroquinone dioxygenase (MnpC). frontiersin.org

For the oxidative degradation of 2-chloro-4-nitrophenol (2C4NP), several enzymes are implicated. The initial oxidative denitration is catalyzed by a monooxygenase . nih.gov In Cupriavidus sp. strain CNP-8 degrading 2C4NP, a two-component FAD-dependent monooxygenase (HnpAB) and a 1,2,4-benzenetriol (BT) 1,2-dioxygenase (HnpC) have been characterized. nih.gov In Burkholderia sp. RKJ 800, enzyme assays detected activities corresponding to a CHQ dehalogenase and a manganese-dependent HQ dioxygenase , which cleaves the aromatic ring. nih.gov Fungi are also known to produce a range of extracellular enzymes, such as lignin peroxidase (LiP) , manganese peroxidase (MnP) , and laccase (Lac) , which have broad substrate specificities and are capable of degrading recalcitrant pollutants like chlorophenols. nih.govbiorxiv.org

Factors Influencing Biodegradation Kinetics and Efficiency (e.g., pH, concentration)

There is no available data on the specific factors influencing the biodegradation kinetics of this compound. Studies on related chloronitrophenols demonstrate that degradation efficiency is highly dependent on environmental conditions and substrate concentration.

Substrate Concentration: Microbial degradation of chloronitrophenols is often subject to substrate inhibition, where high concentrations of the compound become toxic to the degrading microorganisms, slowing or halting the process.

Cupriavidus sp. strain CNP-8 showed that the degradation rate of 2-chloro-5-nitrophenol (2C5NP) was concentration-dependent, with a maximum rate observed at 0.4 mM and negligible degradation above 0.7 mM. frontiersin.org

For 2-chloro-4-nitrophenol (2C4NP), Burkholderia sp. RKJ 800 could degrade concentrations ranging from 0.1 mM to 0.4 mM, with an optimum at 0.3 mM. nih.gov

Another strain, Cupriavidus sp. CNP-8, could degrade 2C4NP at concentrations as high as 1.6 mM, following Haldane substrate inhibition kinetics. eeer.org

pH and Temperature: The optimal pH and temperature for biodegradation are dictated by the physiology of the specific microorganisms involved.

Cupriavidus sp. CNP-8 was able to degrade 2C4NP across a broad pH range (5 to 10) and temperature range (20°C to 40°C). eeer.org

The degradation of chlorophenols by white-rot fungi is also highly pH-dependent, with acidic conditions (e.g., pH 5.5) often being optimal. biorxiv.org

Co-substrates: The presence of additional, more easily metabolizable carbon sources can sometimes enhance degradation (co-metabolism) or inhibit it through preferential consumption. For 2C5NP degradation by Cupriavidus sp. CNP-8, the addition of succinate (B1194679) was found to enhance the degradation rate. frontiersin.org

Table 1: Factors Influencing Biodegradation of Analogous Chloronitrophenols

| Compound | Microorganism | Influencing Factor | Observation | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitrophenol (2C5NP) | Cupriavidus sp. CNP-8 | Concentration | Degradation is concentration-dependent; inhibited above 0.7 mM. | frontiersin.org |

| 2-Chloro-4-nitrophenol (2C4NP) | Burkholderia sp. RKJ 800 | Concentration | Optimal degradation at 0.3 mM; no degradation observed at 0.5 mM. | nih.gov |

| 2-Chloro-4-nitrophenol (2C4NP) | Cupriavidus sp. CNP-8 | pH | Degradation occurs over a wide pH range (5-10). | eeer.org |

| 2-Chloro-4-nitrophenol (2C4NP) | Cupriavidus sp. CNP-8 | Temperature | Effective degradation between 20°C and 40°C. | eeer.org |

Physicochemical Degradation Pathways in Environmental Matrices

Photolytic Degradation Processes

Specific studies on the photolytic degradation of this compound are not found in the published literature. However, nitrophenols in general are known to undergo photolysis in surface waters, which is an important environmental fate process. cdc.gov The rate of photolysis is dependent on factors like water depth, turbidity, and the presence of photosensitizing substances.

Advanced oxidation processes (AOPs), which often involve a photolytic component, have been shown to be effective for degrading related compounds. For instance, the degradation of 4-chloro-2-nitrophenol (B165678) has been studied using ozonation, and it was found that the process was significantly more effective at alkaline pH. google.com

Hydrolytic Cleavage Mechanisms

Data on the hydrolytic cleavage of this compound under typical environmental conditions is unavailable. Hydrolysis involves the cleavage of chemical bonds by the addition of water. For halogenated aromatic compounds, hydrolytic dehalogenation is a possible but often very slow degradation pathway in the absence of microbial or enzymatic catalysis. The strong carbon-fluorine bond, in particular, is known for its resistance to cleavage. While hydrolysis is a key step in some industrial syntheses of nitrophenols, these reactions occur under specific, non-environmental conditions, such as high temperatures or the presence of strong bases. google.comgoogle.com

Ecotoxicological Assessment and Environmental Risk Mitigation

A specific ecotoxicological assessment for this compound has not been conducted. However, the general class of chloronitrophenols is recognized as environmental pollutants due to their toxicity. nih.gov

Hazard classifications for the isomeric compound 2-chloro-4-fluoro-5-nitrophenol provide an indication of the potential risks. According to aggregated GHS information, it is considered harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. nih.govfishersci.com These hazards are typical for many halogenated nitrophenols. nih.govnih.gov

The environmental risk of nitrophenols stems from their release from industrial manufacturing and their use in producing pesticides, dyes, and pharmaceuticals. cdc.gov Due to their potential toxicity and persistence, their release into the environment should be minimized. fishersci.com Risk mitigation strategies primarily involve proper handling, containment during industrial use, and treatment of contaminated wastewater and soil. Bioremediation, using microorganisms capable of degrading these compounds, is considered a promising approach for mitigating environmental contamination. nih.govacs.org Laboratory-scale soil microcosm studies with strains capable of degrading 2C4NP have shown the potential for in-situ bioremediation of contaminated sites. nih.govacs.orgresearchgate.net

Toxicity Reduction Tracking During Degradation Processes

The biodegradation of nitrophenols can sometimes lead to the formation of intermediate products that are more toxic than the original compound. frontiersin.org For instance, the photocatalytic degradation of 4-nitrophenol has been shown to produce intermediates with higher toxicity to zebrafish embryos than the parent compound. frontiersin.org Complete degradation to non-toxic mineral products is necessary to eliminate the ecotoxicological risk. frontiersin.org

Table 1: General Observations on Toxicity Changes During Nitrophenol Degradation

| Process | Parent Compound | Observation | Implication for this compound |

| Photocatalytic Degradation | 4-Nitrophenol | Formation of intermediates with higher toxicity than the parent compound. frontiersin.org | Degradation of this compound could potentially generate more toxic intermediates before complete mineralization. |

| Microbial Degradation | 2-Chloro-4-nitrophenol | Initial removal of the nitro group reduces recalcitrance and toxicity. frontiersin.org | Biodegradation of this compound likely involves initial enzymatic attacks on the nitro group, leading to a progressive reduction in toxicity as the aromatic ring is cleaved. |

It is crucial to conduct specific ecotoxicological testing on the degradation products of this compound to accurately assess the reduction in toxicity over time.

Environmental Fate of Degradation Intermediates

The environmental fate of the specific degradation intermediates of this compound has not been documented in the available literature. However, by examining the degradation pathways of structurally similar compounds, we can infer potential intermediates and their likely environmental behavior.

The microbial degradation of chlorinated nitrophenols often proceeds through the formation of catechols and hydroquinones. For example, the degradation of 2-chloro-4-nitrophenol by the bacterium Rhodococcus imtechensis was found to produce chlorohydroquinone and hydroquinone as intermediates. jst.go.jp Similarly, the degradation of 4-chloro-2-nitrophenol can also yield chlorophenol. researchgate.net

The presence of a fluorine atom in this compound adds another layer of complexity. The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds generally more resistant to degradation. numberanalytics.com The cleavage of this bond, or defluorination, is a key step in the complete mineralization of the compound. While microbial defluorination is known to occur, it can be a slow process. numberanalytics.com

Table 2: Plausible Degradation Intermediates of this compound and their Potential Fate

| Plausible Intermediate | Basis of Inference (Degradation of Similar Compounds) | Potential Environmental Fate |

| 5-Chloro-4-fluorocatechol | Oxidative removal of the nitro group, analogous to nitrophenol degradation. cdc.gov | Subject to further microbial degradation through ring cleavage. Persistence may be influenced by the presence of both chlorine and fluorine. |

| 5-Chloro-4-fluoro-2-aminophenol | Reductive pathway converting the nitro group to an amino group. frontiersin.org | May be less toxic than the parent nitrophenol but can still be subject to further transformation or persistence. |

| Chlorohydroquinone derivatives | Formation from chlorinated nitrophenols. jst.go.jp | Can be further degraded by microorganisms capable of cleaving the aromatic ring. |

Further research is necessary to isolate and identify the actual degradation intermediates of this compound and to study their persistence, mobility, and toxicity in different environmental compartments.

Quantitative Structure-Activity Relationships (QSAR) in Ecotoxicology